molecular formula C8H10N6O2 B12912654 N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester CAS No. 38359-77-2

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester

Cat. No.: B12912654
CAS No.: 38359-77-2
M. Wt: 222.20 g/mol
InChI Key: CYNUGFWBAVPJJU-UHFFFAOYSA-N
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Description

Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate is a heterocyclic compound that features a triazole and pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with hydrazine derivatives in the presence of ethanol and triethylamine . The reaction conditions often include heating and stirring to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process . These methods also help in reducing reaction times and improving the overall scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (7-amino-2H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate is unique due to its specific triazole-pyridine fusion, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

38359-77-2

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

ethyl N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamate

InChI

InChI=1S/C8H10N6O2/c1-2-16-8(15)11-5-3-4(9)6-7(10-5)13-14-12-6/h3H,2H2,1H3,(H4,9,10,11,12,13,14,15)

InChI Key

CYNUGFWBAVPJJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NNN=C2C(=C1)N

Origin of Product

United States

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